molecular formula C21H23BrN6O6 B13755939 Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(cyclohexylamino)-4-methoxyphenyl)- CAS No. 51897-36-0

Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(cyclohexylamino)-4-methoxyphenyl)-

Cat. No.: B13755939
CAS No.: 51897-36-0
M. Wt: 535.3 g/mol
InChI Key: FWONGACSRLTSCT-UHFFFAOYSA-N
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Description

Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(cyclohexylamino)-4-methoxyphenyl)- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a bromo-dinitrophenyl group, an azo linkage, and a cyclohexylamino group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(cyclohexylamino)-4-methoxyphenyl)- typically involves multiple steps, including the formation of the azo linkage and the introduction of the bromo-dinitrophenyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(cyclohexylamino)-4-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions typically require controlled temperatures and pH levels to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(cyclohexylamino)-4-methoxyphenyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(cyclohexylamino)-4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with proteins and enzymes, thereby modulating their activity. The azo linkage and bromo-dinitrophenyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-bromo-4,6-dinitrophenyl)azo)-N-ethylnaphthalen-1-amine
  • N-[[6-[(2-Bromo-4,6-dinitrophenyl)azo]-1-[2-(2-ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethylquinolin]-7-yl]acetamide

Uniqueness

Compared to similar compounds, Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(cyclohexylamino)-4-methoxyphenyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclohexylamino group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

51897-36-0

Molecular Formula

C21H23BrN6O6

Molecular Weight

535.3 g/mol

IUPAC Name

N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(cyclohexylamino)-4-methoxyphenyl]acetamide

InChI

InChI=1S/C21H23BrN6O6/c1-12(29)23-16-10-18(24-13-6-4-3-5-7-13)20(34-2)11-17(16)25-26-21-15(22)8-14(27(30)31)9-19(21)28(32)33/h8-11,13,24H,3-7H2,1-2H3,(H,23,29)

InChI Key

FWONGACSRLTSCT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC)NC3CCCCC3

Origin of Product

United States

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